molecular formula C22H22ClF2N3O2S B2563320 (2,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215517-05-7

(2,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2563320
CAS RN: 1215517-05-7
M. Wt: 465.94
InChI Key: PSGPXXFSSBEIGY-UHFFFAOYSA-N
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Description

This compound is a part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves a series of steps, including the design of the compounds, their synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a triazole-pyrimidine hybrid structure. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The exact details of these reactions are not provided in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has focused on the synthesis of novel compounds with potential antimicrobial activities. For instance, Patel et al. (2011) synthesized pyridine derivatives using 2-amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with modest antimicrobial activity against selected bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Additionally, Zheng Rui (2010) focused on the synthesis of "(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride" through a process involving amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield (Zheng Rui, 2010).

Antimicrobial Activity

A significant portion of the research has been dedicated to evaluating the antimicrobial potential of compounds synthesized from (2,4-Difluorophenyl) derivatives. Hu et al. (2008) synthesized imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride, showing enhanced antibacterial activity upon introducing a polar group (Hu, Hou, Xie, Huang, & Zhang, 2008). Similarly, Bektaş et al. (2007) developed 1,2,4-triazole derivatives with good to moderate activities against microorganisms, highlighting the chemical versatility and potential therapeutic applications of such compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Biological Evaluation and Potential Applications

The biological evaluation of these compounds extends beyond antimicrobial activities, exploring their interactions with various biological targets. For instance, Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several derivatives showing low-micromolar range activity against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016). Such findings indicate the potential of these compounds as leads for developing new antimycobacterial agents.

Safety And Hazards

The safety and hazards associated with these compounds are not explicitly mentioned in the available literature .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2S.ClH/c1-29-17-5-2-15(3-6-17)20-14-30-21(25-20)13-26-8-10-27(11-9-26)22(28)18-7-4-16(23)12-19(18)24;/h2-7,12,14H,8-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGPXXFSSBEIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

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